molecular formula C10H13ClN2O2 B060641 7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride CAS No. 175871-06-4

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Cat. No.: B060641
CAS No.: 175871-06-4
M. Wt: 228.67 g/mol
InChI Key: DAYRGFHXWCSBQP-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of naphthalene, characterized by the presence of a nitro group and an amine group on a tetrahydronaphthalene backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by amination. The nitration process introduces a nitro group to the naphthalene ring, which is then reduced to form the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydronaphthalen-2-amine .

Scientific Research Applications

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.

    6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Contains a methoxy group, which alters its chemical and biological properties.

Uniqueness

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the presence of both a nitro group and an amine group on the tetrahydronaphthalene backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9;/h2,4,6,9H,1,3,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYRGFHXWCSBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632700
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175871-06-4
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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